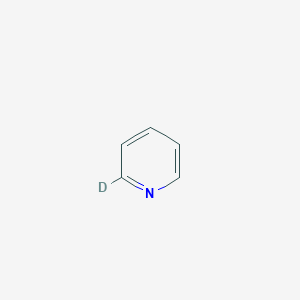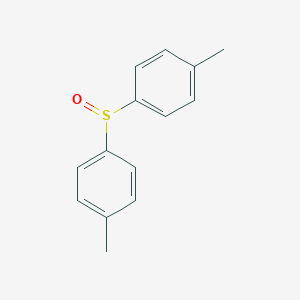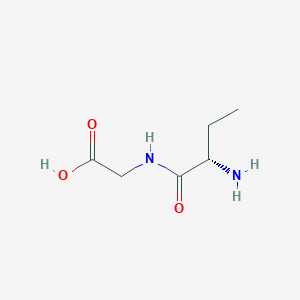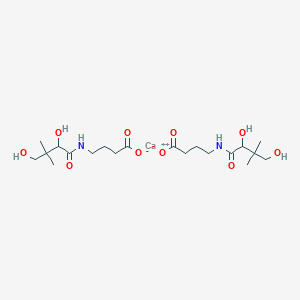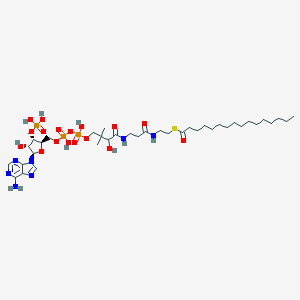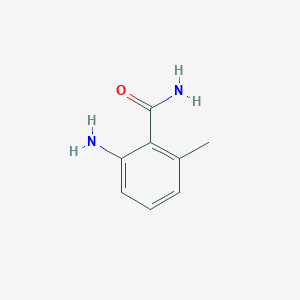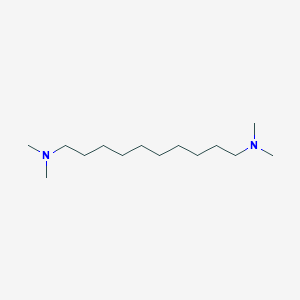![molecular formula C9H8O2 B167492 Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid CAS No. 1708-58-3](/img/structure/B167492.png)
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid, also known as BCTC, is a chemical compound that belongs to the family of bicyclic compounds. It is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. BCTC has been extensively studied for its potential applications in scientific research, particularly in the field of pain management.
Mecanismo De Acción
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid acts as a selective antagonist of the TRPV1 receptor, which is involved in the transmission of pain signals. By blocking the activity of this receptor, Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid can reduce the sensitivity of pain receptors and thereby alleviate pain. Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Efectos Bioquímicos Y Fisiológicos
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines, which may contribute to its anti-inflammatory properties. Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid has also been shown to reduce the activity of nociceptors, which are responsible for the transmission of pain signals. Additionally, Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid has several advantages as a research tool. It is a potent and selective antagonist of the TRPV1 receptor, which allows for precise targeting of this receptor in experiments. Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for use in animal models. However, Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid has some limitations as a research tool. It has relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid has been shown to have some off-target effects, which may complicate interpretation of results.
Direcciones Futuras
There are several potential future directions for research on Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid. One area of interest is the development of more selective TRPV1 antagonists, which could have improved efficacy and fewer off-target effects. Another area of interest is the investigation of the role of TRPV1 in other conditions, such as cancer and metabolic disorders. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic and anti-inflammatory effects of Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid, which could lead to the development of new treatments for pain and inflammation.
Métodos De Síntesis
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid can be synthesized using a variety of methods. One commonly used method involves the reaction of 2,4-cyclohexadienone with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with sodium hydroxide to yield Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid has been widely used in scientific research, particularly in the field of pain management. It has been shown to have potent analgesic effects in various animal models of pain, including inflammatory pain, neuropathic pain, and cancer pain. Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid has also been investigated for its potential applications in the treatment of other conditions, such as epilepsy, anxiety, and depression.
Propiedades
Número CAS |
1708-58-3 |
|---|---|
Nombre del producto |
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid |
Fórmula molecular |
C9H8O2 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid |
InChI |
InChI=1S/C9H8O2/c10-9(11)8-3-1-2-6-4-5-7(6)8/h1-3H,4-5H2,(H,10,11) |
Clave InChI |
UIGHTYFBHFXDLP-UHFFFAOYSA-N |
SMILES |
C1CC2=C1C=CC=C2C(=O)O |
SMILES canónico |
C1CC2=C1C=CC=C2C(=O)O |
Sinónimos |
Bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid (7CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



